molecular formula C11H11N3O2 B2385514 N-[4-(acetylamino)phenyl]-2-cyanoacetamide CAS No. 745797-97-1

N-[4-(acetylamino)phenyl]-2-cyanoacetamide

Cat. No.: B2385514
CAS No.: 745797-97-1
M. Wt: 217.228
InChI Key: XVOYQSBFDOFTCT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-cyanoacetamide typically involves the reaction of 4-acetylaminobenzonitrile with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-cyanoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-cyanoacetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYQSBFDOFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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